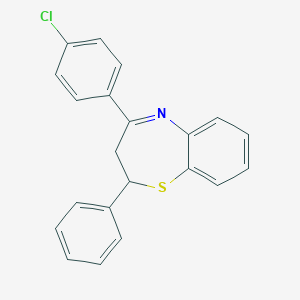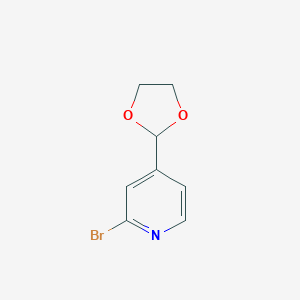
(S)-1-(Naphthalen-2-yl)ethanamine
Vue d'ensemble
Description
(S)-1-(Naphthalen-2-yl)ethanamine is a chiral amine with the molecular formula C₁₂H₁₃N It is characterized by the presence of a naphthalene ring attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Naphthalen-2-yl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of naphthalen-2-ylacetaldehyde. One common method includes the use of sodium borohydride (NaBH₄) as a reducing agent in the presence of a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs palladium or platinum catalysts under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(Naphthalen-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acyl chlorides or isocyanates are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthalen-2-ylacetaldehyde or naphthalen-2-ylacetonitrile.
Reduction: Formation of naphthalen-2-ylethane.
Substitution: Formation of naphthalen-2-ylacetamide or naphthalen-2-ylurea.
Applications De Recherche Scientifique
(S)-1-(Naphthalen-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (S)-1-(Naphthalen-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. In biological systems, it may act as an agonist or antagonist, modulating the function of neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
®-1-(Naphthalen-2-yl)ethanamine: The enantiomer of (S)-1-(Naphthalen-2-yl)ethanamine, differing in the spatial arrangement of atoms.
1-(Naphthalen-1-yl)ethanamine: A structural isomer with the amine group attached to the 1-position of the naphthalene ring.
2-(Naphthalen-2-yl)ethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
(1S)-1-naphthalen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360915 | |
| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-62-0 | |
| Record name | (-)-1-(2-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (S)-1-(Naphthalen-2-yl)ethanamine used in chiral separations?
A: this compound can be incorporated as a chiral selector in stationary phases for separating enantiomers, which are molecules that are mirror images of each other. For instance, a study successfully utilized (S)-NEA as a post-polymerization functionalization agent on a poly(carboxyethyl acrylate-co-ethylene glycol dimethacrylate) monolith. [ [] https://www.semanticscholar.org/paper/d18ba72c8a0910f8cad60cfd9899fb22d4786f05] This modification allowed for the separation of both chiral and achiral compounds in reversed-phase capillary electrochromatography due to the presence of both chiral and achiral interaction sites on the modified stationary phase.
Q2: What is the role of this compound in spin-polarized light-emitting diodes?
A: (S)-NEA can act as a chiral cation in the development of core-shell perovskite quantum dots (QDs) for spin-LEDs. [ [] https://www.semanticscholar.org/paper/aad657f07d332da7907345c6f2891bfee931a883 ] When incorporated as a 2D chiral perovskite shell on an achiral 3D inorganic perovskite core, it induces a spin selectivity effect. This means that the spin state of charge carriers is influenced as they pass through the chiral shell, ultimately leading to the emission of circularly polarized light. This technology holds promise for applications in areas like 3D displays and magnetic recording.
Q3: Can this compound differentiate between chiral molecules?
A: Yes, research suggests that this compound exhibits selectivity in its interactions with chiral molecules. Specifically, a study employing density functional theory (DFT) calculations revealed that an asymmetric pyrenyl uranyl-salophen receptor, incorporating (S)-NEA, showed a significantly higher binding affinity for (R)-1-(2-naphthyl)ethylamine compared to its (S)-enantiomer. [ [] https://www.semanticscholar.org/paper/e778689eec0f8e34fcb4f13dcabbde9510f25282 ] This selective recognition ability has implications for various applications, including chiral sensing and asymmetric catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
![11-benzyl-4-(4-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B186448.png)
![5-butylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B186449.png)



![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)






